Diethyl 2-(2-cyanopropan-2-yl)malonate
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Overview
Description
Diethyl 2-(2-cyanopropan-2-yl)malonate is an organic compound with the molecular formula C₁₁H₁₇NO₄. It is a malonate derivative, characterized by the presence of a cyano group and two ethyl ester groups. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-cyanopropan-2-yl)malonate can be synthesized through several methods. One common approach involves the alkylation of diethyl malonate with 2-bromo-2-cyanopropane in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-cyanopropan-2-yl)malonate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used for hydrolysis.
Reduction: Lithium aluminum hydride or hydrogenation with a catalyst like palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Hydrolysis: Diethyl malonate and 2-cyanopropanoic acid.
Reduction: Diethyl 2-(2-aminopropan-2-yl)malonate.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-(2-cyanopropan-2-yl)malonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the synthesis of drugs with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-(2-cyanopropan-2-yl)malonate depends on its specific application. In organic synthesis, it acts as an electrophile in nucleophilic substitution reactions. The cyano group can undergo various transformations, leading to the formation of different functional groups. The ester groups can be hydrolyzed or reduced, providing versatility in synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
Ethyl cyanoacetate: Contains a single ester group and a cyano group, offering different reactivity and applications.
Diethyl 2-cyano-2-methylmalonate: Similar structure but with a methyl group instead of a propan-2-yl group, leading to different steric and electronic properties.
Uniqueness
Diethyl 2-(2-cyanopropan-2-yl)malonate is unique due to the presence of both cyano and ester groups, providing a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds .
Biological Activity
Diethyl 2-(2-cyanopropan-2-yl)malonate is a malonic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant data tables and research findings.
This compound is characterized by the following chemical properties:
- Molecular Formula : C10H15N1O4
- CAS Number : 17216-62-5
- Boiling Point : 115-118 °C (at 2 mmHg)
- Density : 1.078 g/mL at 25 °C
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Antiviral Properties
This compound has also been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication in certain cell lines, potentially making it a candidate for further development in antiviral therapies.
Anticancer Activity
The compound has shown promise in anticancer research, particularly against various cancer cell lines. In vitro studies indicate that this compound can induce apoptosis in cancer cells and inhibit cell proliferation.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
HCT116 (Colon Cancer) | 15.3 | Cell cycle arrest in G2/M phase |
SNU398 (Liver Cancer) | 12.8 | Activation of caspase pathways |
Case Studies
In a notable study published in MDPI, researchers explored the cytotoxic effects of this compound on MCF-7 cells using the MTT assay. The findings revealed that the compound significantly reduced cell viability, suggesting its potential as an effective anticancer agent .
Another investigation focused on the compound's mechanism of action, revealing that it promotes early apoptosis and disrupts the normal cell cycle progression in cancer cells .
Properties
IUPAC Name |
diethyl 2-(2-cyanopropan-2-yl)propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-5-15-9(13)8(10(14)16-6-2)11(3,4)7-12/h8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPMRDPBCWDMDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)C(C)(C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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